molecular formula C16H16N4O3S B2673355 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide CAS No. 1190755-37-3

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide

Cat. No.: B2673355
CAS No.: 1190755-37-3
M. Wt: 344.39
InChI Key: HLWQLUOIOQZCSE-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the benzodiazepine intermediate with a thioamide or a thioester in the presence of a dehydrating agent.

    Amide Bond Formation: The final step involves the coupling of the thiazole-substituted benzodiazepine with a propanoic acid derivative to form the desired amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug design. Its benzodiazepine core is known for its activity on the central nervous system, making it a candidate for the development of anxiolytic, sedative, or anticonvulsant drugs.

Medicine

In medicine, research is focused on its potential therapeutic applications. Studies are investigating its efficacy in treating neurological disorders, anxiety, and other conditions related to the central nervous system.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzodiazepine and thiazole rings.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to a calming effect, which is useful in treating anxiety and other related disorders. The thiazole ring may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Midazolam: A short-acting benzodiazepine used for sedation and anesthesia.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide apart is its unique combination of a benzodiazepine core with a thiazole ring. This structural feature may enhance its pharmacological profile, offering potentially improved efficacy or reduced side effects compared to other benzodiazepines.

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-9-8-24-16(17-9)20-13(21)7-6-12-15(23)18-11-5-3-2-4-10(11)14(22)19-12/h2-5,8,12H,6-7H2,1H3,(H,18,23)(H,19,22)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWQLUOIOQZCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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